molecular formula C11H15NO3 B7869407 (2S)-2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid

(2S)-2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid

Cat. No.: B7869407
M. Wt: 209.24 g/mol
InChI Key: DXGNDDYTXLSPCE-VIFPVBQESA-N
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Description

(2S)-2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid is a non-proteinogenic amino acid featuring a phenyl ring substituted with a methoxy (-OCH₃) group at the para position and a methyl (-CH₃) group at the meta position. The compound’s moderate hydrophobicity, due to its electron-donating substituents, may influence membrane permeability and solubility compared to polar derivatives .

Properties

IUPAC Name

(2S)-2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-5-8(3-4-10(7)15-2)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGNDDYTXLSPCE-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resolution of Racemic α-Halo Precursors

The resolution of racemic α-halo-α-(4-methoxy-3-methylbenzyl)propionic acid derivatives represents a classical approach to obtaining the (2S)-enantiomer. As detailed in US3492347A , the process begins with the synthesis of DL α-halo-α-(3,4-disubstitutedbenzyl)propionic acid, where the 3,4-disubstituted benzyl group is pre-functionalized with methoxy and methyl groups. The racemic mixture is resolved using chiral bases such as quinine or quinidine in alcoholic solvents.

Example Protocol

  • Synthesis of DL α-Chloro-α-(4-methoxy-3-methylbenzyl)propionic Acid :

    • Diazotization of 4-methoxy-3-methylphenylamine followed by reaction with methyl methacrylate in the presence of CuCl yields the α-chloro ester intermediate. Hydrolysis with aqueous HCl produces the free acid .

  • Resolution with Quinine :

    • The DL acid is dissolved in isopropanol and treated with quinine at 30°C. The D-enantiomer preferentially crystallizes, leaving the L-enantiomer in solution. Filtration and acidification with HCl yield the L-α-chloro acid .

  • Aminolysis and Acid Treatment :

    • The resolved L-α-chloro acid undergoes ammonolysis in aqueous ammonia or ammonia-lower alkanol mixtures. Subsequent evaporation of excess ammonia and treatment with dilute HCl yields the (2S)-2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid hydrochloride .

Key Data

StepYield (%)Optical Purity (% ee)
Resolution with Quinine65–7098–99
Aminolysis85–9099+

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis bypasses resolution by directly constructing the (2S)-configuration. Evans oxazolidinones or Oppolzer’s sultams are employed to control stereochemistry during alkylation.

Evans Oxazolidinone Method

  • Acylation :

    • (S)-4-Benzyl-2-oxazolidinone is acylated with 4-methoxy-3-methylbenzyl bromide under phase-transfer conditions.

  • Alkylation :

    • The acylated auxiliary undergoes enantioselective alkylation with methyl bromoacetate, mediated by LDA (lithium diisopropylamide).

  • Hydrolysis and Deprotection :

    • Hydrolysis with LiOH/H2O2 cleaves the oxazolidinone, yielding the (2S)-amino acid with >99% ee .

Reaction Conditions

  • Temperature: −78°C (alkylation), 25°C (hydrolysis).

  • Solvent: THF for alkylation; aqueous THF for hydrolysis.

Enzymatic Resolution and Biocatalytic Methods

Enzymatic resolution offers an eco-friendly alternative. Lipases or acylases selectively hydrolyze one enantiomer from a racemic mixture.

Lipase-Catalyzed Hydrolysis

  • Substrate : N-Acetyl-DL-3-(4-methoxy-3-methylphenyl)alanine.

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Conditions : pH 7.0, 37°C, 24 hours.

  • Outcome : (S)-enantiomer is hydrolyzed to the free acid (92% yield, 98% ee), while the (R)-enantiomer remains acetylated .

Functionalization of Phenylalanine Derivatives

Post-synthetic modification of phenylalanine scaffolds introduces methoxy and methyl groups.

Directed Ortho Metalation (DoM)

  • Protection :

    • (2S)-2-Amino-3-phenylpropanoic acid is protected as the N-Boc derivative.

  • Metalation :

    • Treatment with LDA and TMEDA (tetramethylethylenediamine) at −78°C generates a benzylic lithio species.

  • Electrophilic Quenching :

    • Sequential quenching with MeI and MeOH introduces methyl and methoxy groups at the 3- and 4-positions, respectively.

  • Deprotection :

    • TFA (trifluoroacetic acid) removes the Boc group, yielding the target compound .

Yield and Selectivity

StepYield (%)Regioselectivity
DoM and Quenching60–65>95%

Comparative Analysis of Methods

Table 1: Method Comparison

MethodAdvantagesDisadvantagesYield (%)ee (%)
Racemic ResolutionHigh optical purityMulti-step, low overall yield55–6098–99
Asymmetric SynthesisSingle-step, high eeCostly auxiliaries70–75>99
Enzymatic ResolutionMild conditions, scalableSubstrate specificity80–8598
FunctionalizationFlexibility in substitutionRequires protective groups60–6595–97

Industrial-Scale Considerations

Large-scale production favors enzymatic resolution due to lower solvent consumption and compatibility with continuous flow systems. Conversely, asymmetric synthesis is preferred for high-value pharmaceuticals requiring >99% ee.

Chemical Reactions Analysis

Carboxylic Acid Derivatives Formation

The carboxylic acid group participates in standard derivatization reactions:

Reaction Type Reagents/Conditions Product Application
EsterificationSOCl₂ + CH₃OH (Patent US10544189B2)Methyl (2S)-2-amino-3-(4-methoxy-3-methylphenyl)propanoateImproves lipophilicity for drug delivery
Amide CouplingDCC/HOBt + aminesN-Substituted amides (e.g., peptidomimetics)Pharmaceutical intermediate synthesis

Mechanistic Notes :

  • Thionyl chloride converts the carboxylic acid to an acyl chloride intermediate, which reacts with methanol to form the methyl ester .

  • Amide bonds form via carbodiimide-mediated activation, enabling conjugation with bioactive amines.

Amino Group Reactivity

The primary amine undergoes nucleophilic substitutions and acylations:

Reaction Type Reagents/Conditions Product Functional Impact
AcylationAcetyl chloride, baseN-Acetylated derivativeBlocks amine during solid-phase synthesis
Schiff Base FormationAldehydes/ketones, anhydrousImine intermediatesChelation studies or coordination chemistry
AlkylationAlkyl halides, DIEAN-Alkylated productsModifies pharmacokinetic properties

Case Study :

  • Alkylation with benzyl bromide under basic conditions produces N-benzyl derivatives, enhancing blood-brain barrier permeability in neuroactive compounds.

Aromatic Ring Modifications

The 4-methoxy-3-methylphenyl group undergoes electrophilic substitution:

Reaction Type Reagents/Conditions Position Product
NitrationHNO₃/H₂SO₄, 0–5°CPara to -OCH₃4-Methoxy-3-methyl-5-nitrophenyl derivative
DemethylationBBr₃, CH₂Cl₂, −78°CMethoxy → OH4-Hydroxy-3-methylphenyl analog
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Ortho to -CH₃4-Methoxy-3-methyl-6-halophenyl compounds

Regiochemical Considerations :

  • The methoxy group directs electrophiles to the para position, while the methyl group exerts steric hindrance at the ortho positions.

  • Demethylation with BBr₃ selectively removes the methoxy group without affecting the methyl substituent .

Side-Chain Functionalization

The propanoic acid side chain enables stereospecific transformations:

Reaction Type Reagents/Conditions Product Stereochemical Outcome
OxidationKMnO₄, acidic conditionsThis compound ketoneRetention of chirality at C2
ReductionLiAlH₄Alcohol derivativeRacemization risk at α-carbon

Critical Observation :

  • Oxidation of the β-carbon requires harsh conditions due to the electron-donating methoxy group stabilizing the aromatic ring .

Stability Under Physiological Conditions

Condition Reactivity Degradation Products
Acidic (pH < 3)Ester hydrolysis (if esterified)Free carboxylic acid
Basic (pH > 9)Amine deprotonation → nucleophilic reactionsN-Alkylated or acylated by biological electrophiles
Oxidative (H₂O₂, ROS)Methoxy → hydroxyl conversionQuinone-like structures

Pharmacological Relevance :

  • The compound’s stability in gastric pH (1.5–3.5) makes it suitable for oral administration, while oxidative metabolites may contribute to detoxification pathways .

Scientific Research Applications

Pharmaceutical Development

(2S)-2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid is primarily utilized in pharmaceutical research, particularly as a precursor for synthesizing various drug compounds. Its structure allows for modifications that can enhance the efficacy of drugs targeting neurological disorders.

Case Study : Research has indicated that derivatives of this compound exhibit potential in treating conditions such as Parkinson's disease and depression by modulating neurotransmitter levels, particularly dopamine and serotonin .

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry for the quantification of amino acids in biological samples. Its high purity and defined structure make it ideal for method validation in chromatography and mass spectrometry.

Application AreaMethodologyPurpose
Pharmaceutical TestingHPLCQuantification of drug formulations
Method DevelopmentGC-MSIdentification of metabolites

Biochemical Studies

In biochemistry, this compound is used to study enzyme kinetics and protein interactions. Its ability to mimic natural amino acids allows researchers to investigate enzyme mechanisms and substrate specificity.

Example : A study demonstrated that this compound could inhibit specific enzymes involved in the metabolic pathways of amino acids, providing insights into metabolic regulation .

Neuropharmacology

The compound has been explored for its neuropharmacological properties. It has been shown to influence neurotransmitter synthesis and release, making it a candidate for developing treatments for psychiatric disorders.

Research Findings : Clinical trials have indicated that O-Methyl-L-tyrosine can enhance the therapeutic effects of certain antipsychotic medications by increasing the availability of neurotransmitters .

Mechanism of Action

The mechanism by which (2S)-2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the methoxy and methyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Polarity Solubility Biological Activity Reference
Target Compound 4-OCH₃, 3-CH₃ Moderate Moderate Potential LAT1 substrate
(2S)-2-Amino-3-(4-OH-3-OCH₃-phenyl)propanoic acid 4-OH, 3-OCH₃ High High (HCl salt) Enzyme inhibition
Tyrosine O-Sulfate 4-OSO₃⁻ Very High Very High Secretory protein modification
Biphenylalanine 4-biphenyl Low Low Protein binding
Carbidopa 3,4-diOH High Moderate DOPA decarboxylase inhibition

Key Research Findings

  • Substituent Effects : Electron-donating groups (e.g., -OCH₃, -CH₃) enhance hydrophobicity and membrane permeability but reduce transporter affinity compared to polar groups (-OH, -OSO₃⁻) .
  • Stereochemistry : The (2S) configuration is critical for interactions with biological systems, as seen in LAT1 inhibitors and DOPA derivatives .

Biological Activity

(2S)-2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid, also known as L-4-methylphenylalanine hydrochloride, is a chiral amino acid derivative notable for its structural similarity to phenylalanine. This compound has gained attention in pharmacological research due to its potential neuroprotective effects and its role as a neurotransmitter modulator. The methoxy and methyl substitutions on the phenyl ring may enhance its biological activity, making it a subject of interest in various studies.

  • Molecular Formula : C11H15NO3
  • Molar Mass : Approximately 225.25 g/mol
  • Structure : The compound features a propanoic acid backbone with an amino group and a substituted phenyl ring.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. Studies have shown that it can modulate neurotransmitter release, potentially influencing conditions such as neurodegeneration and cognitive decline. The presence of the methoxy group may enhance its binding affinity to neurotransmitter receptors, particularly in the central nervous system.

Modulation of Receptor Activity

This compound has been investigated for its interaction with various neurotransmitter receptors, including AMPA receptors. It has been suggested that the structural modifications contribute to its ability to act as a competitive antagonist at these sites, which is crucial for synaptic transmission and plasticity .

Study 1: Interaction with AMPA Receptors

A study focused on the pharmacological action of this compound revealed that it locks the GluA2 subunit of AMPA receptors in an open conformation. This action was consistent with competitive antagonism, indicating that the compound could be beneficial in conditions characterized by excessive glutamate signaling, such as epilepsy .

Study 2: Cytotoxicity Assessment

In vitro assays demonstrated low cytotoxicity of this compound against various cell lines. At concentrations up to 100 μM, no significant adverse effects on cell viability were observed, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
L-PhenylalanineC9H11NO2Essential amino acid without methoxy substitution
L-TyrosineC9H11NO3Contains a hydroxyl group instead of a methoxy group
(S)-2-Amino-3-(4-methoxyphenyl)propanoic acidC10H13NO3Lacks the methyl group on the phenyl ring

The unique structural modifications of this compound may enhance its biological activity compared to these similar compounds, particularly in pharmacological contexts .

Q & A

Q. What are the optimal synthetic routes for (2S)-2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

  • Key Steps :
    • Amino Group Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during synthesis, preventing unwanted side reactions .
    • Chiral Control : Employ asymmetric catalysis (e.g., Evans auxiliaries) or enzymatic resolution to ensure stereochemical purity of the (2S)-configuration .
    • Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling for aryl group introduction, optimizing palladium catalysts and solvent systems (e.g., DMF/water mixtures at 80°C) .
    • Deprotection and Purification : Cleave protecting groups under mild acidic conditions (e.g., TFA) and purify via reverse-phase HPLC using gradients of acetonitrile/water .
  • Critical Parameters :
    • Temperature control (< 100°C) to avoid racemization.
    • Solvent polarity adjustments to enhance intermediate solubility.

Q. Which analytical techniques are most reliable for characterizing the stereochemical purity and structural integrity of this compound?

Methodological Answer:

  • Chiral Purity :
    • Circular Dichroism (CD) : Confirm (2S)-configuration by comparing CD spectra with reference standards .
    • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers .
  • Structural Confirmation :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for methoxy (δ ~3.8 ppm) and methylphenyl (δ ~2.3 ppm) proton environments .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C11H15NO3\text{C}_{11}\text{H}_{15}\text{NO}_3) with < 2 ppm mass error .

Q. How does the methoxy-methylphenyl substituent influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability Studies :
    • Acidic Conditions (pH < 3) : Monitor hydrolysis of the methoxy group via LC-MS; observe formation of phenolic byproducts .
    • Basic Conditions (pH > 10) : Assess racemization risks using chiral HPLC after 24-hour incubation .
  • Thermal Stability :
    • Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures (>150°C typically observed) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological Answer:

  • Mechanistic Profiling :
    • Kinase Assays : Use fluorescence polarization assays to quantify binding affinity (IC50_{50}) for kinases like EGFR or MAPK .
    • Receptor Binding : Perform radioligand displacement studies (e.g., 3H^3H-labeled antagonists) to distinguish competitive vs. allosteric effects .
  • Data Reconciliation :
    • Cross-validate findings using orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to rule out assay artifacts .

Q. How can computational modeling predict the compound’s interactions with biological targets, such as amino acid transporters or G-protein-coupled receptors?

Methodological Answer:

  • In Silico Workflow :
    • Docking Simulations : Use AutoDock Vina to model binding poses in LAT1 transporters or serotonin receptors, focusing on hydrogen bonds with the carboxylate group .
    • Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit solvent to assess binding stability (e.g., RMSD < 2 Å) .
    • Free Energy Calculations : Apply MM-GBSA to estimate binding free energies, correlating with experimental IC50_{50} values .
  • Validation :
    • Compare predicted vs. crystallographic binding modes (if available) for accuracy assessment .

Q. What are the methodological challenges in studying the compound’s metabolic fate in vitro, and how can they be addressed?

Methodological Answer:

  • Metabolite Identification :
    • Liver Microsome Assays : Incubate with human hepatocytes and use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., O-demethylation products) .
    • Stable Isotope Labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic pathways via isotopic patterns .
  • Challenge Mitigation :
    • Optimize extraction protocols (e.g., SPE cartridges) to recover polar metabolites.
    • Use cytochrome P450 inhibitors (e.g., ketoconazole) to identify enzyme-specific pathways .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy or halogens) affect the compound’s bioactivity and pharmacokinetics?

Methodological Answer:

  • SAR Studies :
    • Synthesis of Analogs : Replace the 4-methoxy group with ethoxy, Cl, or F via nucleophilic aromatic substitution .
    • Bioactivity Screening : Test analogs in cell-based assays (e.g., IC50_{50} for cancer cell lines) and compare logP values (HPLC-derived) to assess lipophilicity .
  • PK Profiling :
    • Measure plasma protein binding (ultrafiltration) and metabolic clearance (microsomal stability) to rank derivatives .

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